molecular formula C7H11NO3 B2562720 2-Oxoazepane-3-carboxylic acid CAS No. 96905-49-6

2-Oxoazepane-3-carboxylic acid

Cat. No.: B2562720
CAS No.: 96905-49-6
M. Wt: 157.169
InChI Key: MQXIMPGNIJCBHZ-UHFFFAOYSA-N
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Description

2-Oxoazepane-3-carboxylic acid is a chemical compound with the CAS Number: 96905-49-6 . It has a molecular weight of 157.17 .


Synthesis Analysis

The synthesis of oxazolines, which are similar to this compound, often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols has been established in the presence of a boronic acid catalyst .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H11NO3/c9-6-5 (7 (10)11)3-1-2-4-8-6/h5H,1-4H2, (H,8,9) (H,10,11) . The InChI key is MQXIMPGNIJCBHZ-UHFFFAOYSA-N .

Scientific Research Applications

Atmospheric Chemistry

Oxalic acid, a related compound to "2-Oxoazepane-3-carboxylic acid," plays a significant role in atmospheric chemistry. It constitutes a major portion of atmospheric dicarboxylic acids, particularly in non-urban and marine atmospheres. Its formation through photochemical processes involves the hydroxyl radical, highlighting its relevance in nitrogen deposition and the formation of other atmospheric constituents (Martinelango, Dasgupta, & Al-Horr, 2007).

Organic Synthesis

In the realm of organic synthesis, derivatives of oxoazepane carboxylic acids have been explored as bioisosteres for the carboxylic acid functional group. This includes compounds like oxetan-3-ol, which have been evaluated for their physicochemical properties and potential as isosteric replacements, indicating the versatility of oxoazepane derivatives in medicinal chemistry and drug development (Lassalas et al., 2017).

Biotechnological Applications

Biotechnological preparation of oxo- and hydroxycarboxylic acids, such as those derived from "this compound," serves as new building blocks in organic synthesis. These biologically produced acids are utilized in developing green synthesis pathways for various chemical compounds, demonstrating the importance of such acids in sustainable chemistry (Aurich et al., 2012).

Environmental Science

Studies on the transformation of oxcarbazepine and its metabolites in wastewater treatment reveal the formation of various products, including carboxylic acids. These findings underscore the environmental persistence and transformation of substances related to "this compound," highlighting the compound's relevance in environmental monitoring and pollution mitigation efforts (Kaiser et al., 2014).

Safety and Hazards

The safety data sheet for 2-Oxoazepane-3-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-oxoazepane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c9-6-5(7(10)11)3-1-2-4-8-6/h5H,1-4H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXIMPGNIJCBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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